molecular formula C9H16ClNO2 B1490823 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one CAS No. 2092093-19-9

2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B1490823
CAS No.: 2092093-19-9
M. Wt: 205.68 g/mol
InChI Key: YVDDMWQRRNVMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of alkylating agents such as 4-chloro-1-butanol, which may be generated during the synthesis of active pharmaceutical ingredients (APIs) . The synthesis often employs techniques like gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) for trace-level detection .

Scientific Research Applications

Detoxification Pathways

2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one and related compounds are involved in detoxication pathways. A study investigated the metabolism of chloroprene to various chlorinated aldehydes and ketones. It was found that in liver microsomes, several glutathione conjugates were identified, including compounds structurally similar to this compound, demonstrating its role in detoxification processes (Munter, Cottrell, Golding, & Watson, 2003).

Anti-inflammatory Properties

Compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, structurally similar to this compound, have been prepared and tested for anti-inflammatory activity. The study found that compounds with a small lipophilic group in the 6 position and a butan-2-one side chain in the 2 position of the naphthalene ring were most active, indicating the potential of related compounds in anti-inflammatory applications (Goudie, Gaster, Lake, Rose, Freeman, Hughes, & Miller, 1978).

Structural Effects in Hydrolysis

The intramolecularly assisted hydrolysis of compounds like 4-chloro-1-(4′-hydroxyphenyl)butan-1-one, which is structurally related to this compound, has shown to be sensitive to the substitutional pattern on the phenyl ring as well as to the number of methylene groups between the carbonyl carbon and the carbon joined to the chlorine. This research provides insights into the structural effects that impact the hydrolysis of these compounds (Kalyanam & Likhate, 1987).

Synthesis and Activity of Derivatives

Research into the synthesis and antinociceptive activity of derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which is related to this compound, has been conducted. This study highlights the chemical versatility and potential therapeutic applications of these derivatives (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999).

Properties

IUPAC Name

2-chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDDMWQRRNVMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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